![molecular formula C14H13BrN4O2 B8582970 9-bromo-N-(1-iminoethyl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8582970.png)
9-bromo-N-(1-iminoethyl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service number 135743665 is a synthetic organic molecule
Méthodes De Préparation
The synthesis of the compound involves several steps, starting with the selection of appropriate raw materials. The synthetic routes typically involve the use of N-protective indole and halogenated hydrocarbons as starting materials. The reaction conditions often include the use of a manganese catalyst, magnesium metal, and mechanical grinding methods to facilitate the C-H alkylation reaction . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
The compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other indole derivatives or molecules with similar functional groups. The comparison can be based on various factors, such as chemical structure, reactivity, and biological activity.
Some similar compounds include:
- Indole-3-acetic acid
- Indole-3-butyric acid
- 5-hydroxyindoleacetic acid
Each of these compounds has its own unique properties and applications, making them valuable in different contexts of scientific research.
Propriétés
Formule moléculaire |
C14H13BrN4O2 |
|---|---|
Poids moléculaire |
349.18 g/mol |
Nom IUPAC |
9-bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C14H13BrN4O2/c1-8(16)17-14(20)11-7-19-4-5-21-12-6-9(15)2-3-10(12)13(19)18-11/h2-3,6-7H,4-5H2,1H3,(H2,16,17,20) |
Clé InChI |
QQBPRBQFQKYQST-UHFFFAOYSA-N |
SMILES canonique |
CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,5'-[Methylenebis(oxy)]bis(4,4-dinitropentan-1-ol)](/img/structure/B8582892.png)
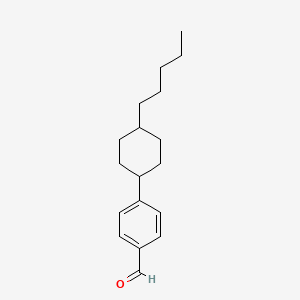
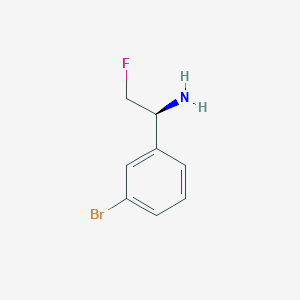
![1-Benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepine](/img/structure/B8582923.png)

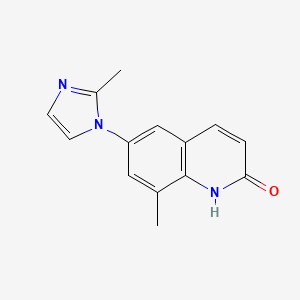

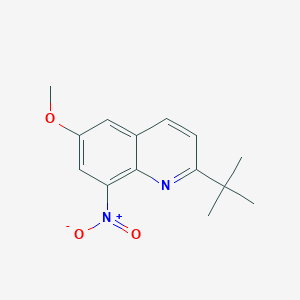
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyrazine](/img/structure/B8582962.png)
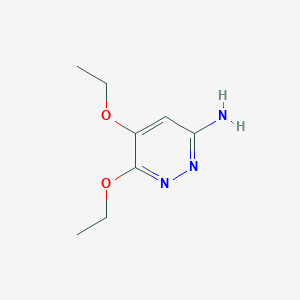
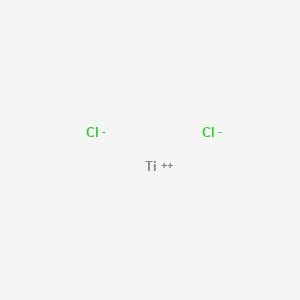

![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-chloroaniline](/img/structure/B8582991.png)

